molecular formula C16H16N4O4S2 B2641572 N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 1251560-25-4

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2641572
CAS RN: 1251560-25-4
M. Wt: 392.45
InChI Key: GHSYMVRJQNWFMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C16H16N4O4S2 and its molecular weight is 392.45. The purity is usually 95%.
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Scientific Research Applications

Inhibition of Viral DNA Maturation

A novel nonnucleoside inhibitor, structurally related to the compound , has been found to specifically target cytomegalovirus (CMV) DNA maturation via the UL89 and UL56 gene products. This compound inhibits neither viral DNA synthesis nor viral transcription and translation, pointing to interference with viral DNA maturation and packaging of monomeric genome lengths (Buerger et al., 2001).

Antiepileptic Activity

Another study highlights the synthesis of novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles as part of a natural product-coupled approach to semicarbazones for antiepileptic activity. This research underlines the importance of the four binding sites pharmacophore model for anticonvulsant activity and establishes structure-activity relationships among test compounds (Rajak et al., 2013).

Antimicrobial and Antitubercular Agents

Compounds containing the 1,3,4-oxadiazole moiety have been synthesized and evaluated for their potential as antimicrobial and antitubercular agents. A series of novel sulfonyl derivatives showed moderate to significant antibacterial and antifungal activities, with certain compounds identified as excellent antitubercular molecules compared with first-line drugs (Kumar et al., 2013).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-10-14(25-11(2)17-10)15-19-20-16(24-15)18-13(21)8-9-26(22,23)12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSYMVRJQNWFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

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